2-Methyl-5-phenylfuran-3-carboxylic acid
Overview
Description
Jedi1, also known by its International Union of Pure and Applied Chemistry name 2-methyl-5-phenylfuran-3-carboxylic acid, is a chemical compound that acts as an agonist for the mechanosensitive ion channel PIEZO1. This compound is primarily used in research related to touch perception and mechanotransduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Jedi1 involves the formation of the furan ring followed by the introduction of the phenyl and carboxylic acid groups. The specific synthetic routes and reaction conditions are not widely documented in public literature. general methods for synthesizing furan derivatives typically involve the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for Jedi1 are not well-documented. Given its specialized use in research, it is likely produced in smaller quantities using laboratory-scale synthesis techniques rather than large-scale industrial processes.
Chemical Reactions Analysis
Types of Reactions
Jedi1 undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furanones.
Reduction: The carboxylic acid group can be reduced to an alcohol or further to an alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Jedi1 is extensively used in scientific research, particularly in the following areas:
Chemistry: As a model compound for studying furan derivatives and their reactivity.
Biology: Investigating the role of mechanosensitive ion channels in cellular processes.
Medicine: Exploring potential therapeutic applications related to mechanotransduction pathways.
Industry: Limited use in industrial applications, primarily focused on research and development.
Mechanism of Action
Jedi1 exerts its effects by acting as an agonist for the mechanosensitive ion channel PIEZO1. It binds to the extracellular side of the peripheral blade-like structure of PIEZO1, leading to long-range allosteric gating. This activation results in the opening of the ion channel, allowing ions to flow through and initiate downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Yoda1: Another agonist for PIEZO1, but it binds at a different site compared to Jedi1.
Jedi2: Chemically similar to Jedi1 and also activates PIEZO1 through a similar mechanism.
Uniqueness
Jedi1 is unique in its specific binding site and mechanism of action on PIEZO1. Unlike Yoda1, which acts as a molecular wedge, Jedi1 activates PIEZO1 through the extracellular side of its peripheral blade-like structure .
Properties
IUPAC Name |
2-methyl-5-phenylfuran-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-8-10(12(13)14)7-11(15-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMNACSEESRUAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353051 | |
Record name | 2-Methyl-5-phenyl-3-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108124-17-0 | |
Record name | 2-Methyl-5-phenyl-3-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-5-phenylfuran-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the sublimation enthalpy of 2-Methyl-5-phenylfuran-3-carboxylic acid?
A1: Understanding the sublimation enthalpy is crucial for various aspects of working with this compound. [, ] This value helps determine the energy required to transition the compound from a solid to a gaseous state, impacting synthesis processes and influencing the interpretation of thermodynamic data. Two methods were used to determine the sublimation enthalpy: the group contribution method developed by Chickos and Acree and the method of constant changes in heat capacity. [] These methods yielded values of 133.4 ± 8.0 kJ/mol and 131.8 ± 7.6 kJ/mol, respectively. [] The close agreement between these values increases confidence in the accuracy of the measurements.
Q2: How can I predict the formation enthalpy of similar aryl furan compounds?
A2: The research explores the application of computational methods for estimating thermodynamic properties. [] The additive Benson scheme, supplemented with new fragments derived from this study, enables the calculation of formation enthalpies for similar aryl furans in the gaseous state. [] Furthermore, the study analyzes the suitability of the Joback method for predicting the formation enthalpies of these compounds. [] These findings offer valuable tools for researchers exploring the thermodynamic properties of structurally related compounds.
Q3: What experimental techniques were used to determine the thermodynamic properties of this compound?
A3: Researchers employed experimental techniques to determine essential thermodynamic properties. [] The temperature dependence of the saturated vapor pressure was meticulously measured, providing valuable insights into the compound's volatility. [] Additionally, combustion energy was determined experimentally, allowing for the calculation of combustion and formation enthalpies in the condensed state. [] These experimental approaches provide a robust foundation for understanding the compound's thermodynamic behavior.
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